3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one typically involves the reaction of 4-methylpiperidine with a suitable phenylpropanone derivative. One common method involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 4-methylpiperidine with a phenylpropanone derivative under controlled conditions.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one: A similar compound with a slightly different structure.
3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine: Another related compound with similar functional groups.
Uniqueness
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-12-7-9-17(10-8-12)15(18)11-14(16)13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3 |
InChI Key |
SOSVVNGFPXKABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
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